N-[4-(Acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide N-[4-(Acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 786674-55-3
VCID: VC0363407
InChI: InChI=1S/C18H16N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-9,16H,10H2,1H3,(H,19,21)(H,20,22)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol

N-[4-(Acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

CAS No.: 786674-55-3

Main Products

VCID: VC0363407

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3g/mol

N-[4-(Acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide - 786674-55-3

CAS No. 786674-55-3
Product Name N-[4-(Acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Molecular Formula C18H16N2O4
Molecular Weight 324.3g/mol
IUPAC Name N-(4-acetamidophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Standard InChI InChI=1S/C18H16N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-9,16H,10H2,1H3,(H,19,21)(H,20,22)
Standard InChIKey PGFAMSCKRYGMAY-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
PubChem Compound 5210205
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator